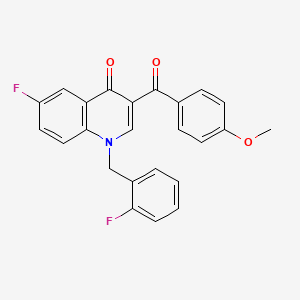
6-fluoro-1-(2-fluorobenzyl)-3-(4-methoxybenzoyl)quinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-fluoro-1-(2-fluorobenzyl)-3-(4-methoxybenzoyl)quinolin-4(1H)-one is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of quinolone derivatives and has been found to exhibit a range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Quinoline Derivatives as Corrosion Inhibitors
Quinoline compounds, including 6-fluoro-1-(2-fluorobenzyl)-3-(4-methoxybenzoyl)quinolin-4(1H)-one, are known for their anticorrosive properties. These derivatives effectively adsorb on metal surfaces, forming stable chelating complexes that prevent corrosion. Their effectiveness is attributed to the presence of high electron density regions and polar substituents, such as methoxy groups, which enhance their ability to interact with metallic atoms. This application is particularly relevant in industries where metal preservation is crucial (Verma, Quraishi, & Ebenso, 2020).
Synthesis and Biological Activity
The synthesis and structure-activity relationships of quinoline derivatives, including the specific compound , have been extensively studied. These compounds are foundational in developing novel bioactive compounds due to their versatility in synthetic chemistry. They have been investigated for their potential in treating various illnesses, including cancer and infections, by combining bioactive heterocyclic moieties. This approach aims to develop therapeutically active agents with minimal adverse effects, highlighting the compound's significance in medicinal chemistry research (Salahuddin et al., 2023).
Antioxidant Activity Analysis
Quinoline derivatives are also explored for their antioxidant capabilities. Analytical methods for determining antioxidant activity, such as spectrophotometry and electrochemical biosensors, are applied to these compounds. Understanding their antioxidant properties is crucial for applications in food engineering, medicine, and pharmacy, where oxidative stress mitigation is desired. The compound's molecular structure, incorporating functional groups like methoxy, contributes to its potential antioxidant effects (Munteanu & Apetrei, 2021).
Bioactive Quinoline Alkaloids
In a broader context, quinoline alkaloids, including modified analogs of the compound in discussion, are recognized for their significant bioactivities. These include antitumor, antimalarial, antibacterial, antifungal, and antioxidant activities, among others. The research on these alkaloids provides insights into the potential drug development applications of quinoline derivatives, underlining the importance of such compounds in discovering new and more effective therapeutic agents (Shang et al., 2018).
Eigenschaften
IUPAC Name |
6-fluoro-1-[(2-fluorophenyl)methyl]-3-(4-methoxybenzoyl)quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F2NO3/c1-30-18-9-6-15(7-10-18)23(28)20-14-27(13-16-4-2-3-5-21(16)26)22-11-8-17(25)12-19(22)24(20)29/h2-12,14H,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEAGXZBZZTCEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC=CC=C4F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


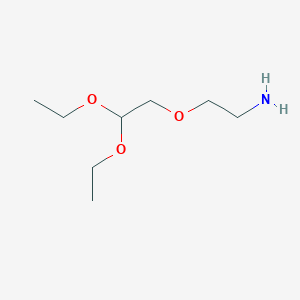
![5-((1-methoxypropan-2-yl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2380924.png)
![(4-benzylpiperazin-1-yl)(4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B2380926.png)
![(Z)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2380928.png)
![3-[2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]quinazolin-4-one](/img/structure/B2380929.png)
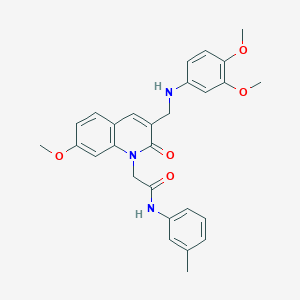
![7-[(4-Chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine](/img/structure/B2380931.png)

![3-(4-chlorobenzyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2380935.png)
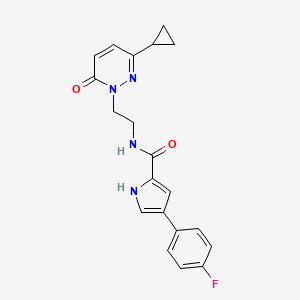
![N-[2-[(1-Aminocyclohexyl)methylamino]-2-oxoethyl]-4-methylbenzamide;hydrochloride](/img/structure/B2380937.png)
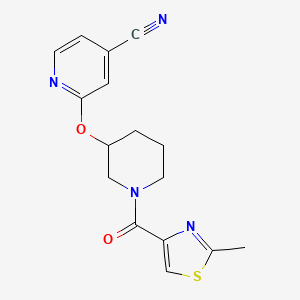
![8-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2380940.png)